Tert-butyl N-(4-aminocycloheptyl)carbamate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

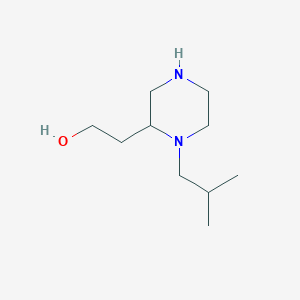

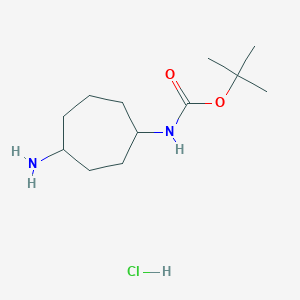

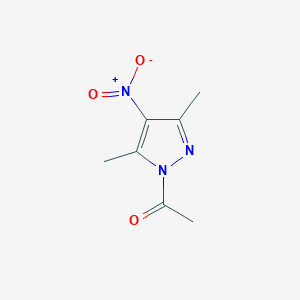

Tert-butyl N-(4-aminocycloheptyl)carbamate hydrochloride is a chemical compound with the CAS Number: 2411201-79-9 . It has a molecular weight of 264.8 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl N-(4-aminocycloheptyl)carbamate hydrochloride is1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-5-9(13)7-8-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Enantioselective Synthesis

"Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate" serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's structure provides insights into the relative substitution of the cyclopentane ring, essential for creating analogues of β-2-deoxyribosylamine (Ober et al., 2004).

Asymmetric Synthesis of Alkaloids

Research demonstrates the utility of tert-butyl-based compounds in the asymmetric synthesis of tropane alkaloids like (+)-pseudococaine. Through ring-closing iodoamination, these compounds facilitate the creation of complex molecular scaffolds, highlighting their significance in synthetic organic chemistry (Brock et al., 2012).

Antimalarial Drug Development

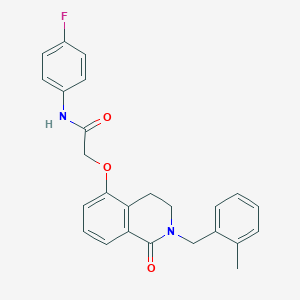

N-tert-Butyl isoquine (GSK369796) is a novel 4-aminoquinoline antimalarial drug candidate that exemplifies the application of tert-butyl carbamate derivatives in medicinal chemistry. This molecule was selected for its excellent activity against Plasmodium falciparum and represents a promising affordable antimalarial option for the 21st century (O’Neill et al., 2009).

Mild and Efficient One-pot Synthesis

The tert-butyl carbamate group is utilized in a mild and efficient one-pot Curtius rearrangement process. This method enables the formation of Boc-protected amines from carboxylic acids, demonstrating the group's versatility in synthesizing protected amino acids (Lebel & Leogane, 2005).

Insecticide Development

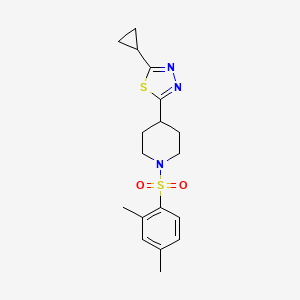

The synthesis of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases the potential of tert-butyl carbamate derivatives in developing new agrochemicals. These analogues exhibit promising insecticidal activities, underscoring the importance of synthetic innovation in pest management strategies (Brackmann et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

tert-butyl N-(4-aminocycloheptyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-5-9(13)7-8-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNMMPUVPGUCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(4-aminocycloheptyl)carbamate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2781595.png)

![7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2781598.png)

![3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2781599.png)

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2781602.png)

![2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2781605.png)

![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)

![(6-Fluoropyridin-2-yl)-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone](/img/structure/B2781607.png)

![2-Chloro-N-[3-(2-methyltriazol-4-yl)propyl]propanamide](/img/structure/B2781608.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2781609.png)

![2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B2781612.png)